

An In-Depth Technical Guide to 3-Bromo-2-naphthaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-2-naphthaldehyde

Cat. No.: B1593471

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **3-Bromo-2-naphthaldehyde** (CAS No. 89005-11-8), a pivotal synthetic intermediate in the fields of medicinal chemistry, materials science, and organic synthesis. This document delves into its core physicochemical properties, spectroscopic signature, and established protocols for its synthesis and purification.

Furthermore, it explores the compound's reactivity, highlighting its utility as a versatile building block for creating complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this valuable reagent.

Physicochemical Properties

3-Bromo-2-naphthaldehyde is a solid, typically appearing as a yellow crystalline powder.^[1] Its structure, featuring a naphthalene core substituted with a bromine atom and an aldehyde group at adjacent positions, imparts a unique combination of steric and electronic properties that are central to its chemical behavior.

A summary of its key physicochemical data is presented below for rapid reference.

Table 1: Core Physicochemical Properties of **3-Bromo-2-naphthaldehyde**

Property	Value	Source(s)
CAS Number	89005-11-8	[2] [3]
Molecular Formula	C ₁₁ H ₇ BrO	[3] [4]
Molecular Weight	235.08 g/mol	[3] [5]
Appearance	Yellow Solid	[1]
Melting Point	Data not consistently available; related isomers like 1-Bromo- 2-naphthaldehyde melt at 118- 120°C	[6] [7]
Boiling Point	Data not available	[2]
Solubility	Decomposes in water. Soluble in solvents like methanol.	[1] [6]
Density	1.580 g/cm ³ (for related isomer 3-bromobenzaldehyde)	[1]

Spectroscopic Characterization

Accurate structural confirmation of **3-Bromo-2-naphthaldehyde** is paramount for its effective use. The following sections detail the expected spectroscopic data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides a definitive fingerprint of the molecule's hydrogen environment. For **3-Bromo-2-naphthaldehyde**, the spectrum is characterized by signals in the aromatic region (typically δ 7.5-8.5 ppm) and a distinct singlet for the aldehydic proton.

- Aldehyde Proton (-CHO): A singlet is expected at approximately δ 10.0-10.5 ppm. Its downfield shift is due to the deshielding effect of the carbonyl group.
- Aromatic Protons: The seven protons on the naphthalene ring will appear as a series of multiplets. The proton on the carbon adjacent to both the bromine and aldehyde substituents

will likely be the most downfield of the aromatic signals due to the combined electron-withdrawing effects.

¹³C NMR Spectroscopy

The carbon NMR spectrum complements the ¹H NMR by providing insight into the carbon skeleton.

- **Carbonyl Carbon (C=O):** The aldehyde carbon is the most downfield signal, typically appearing around δ 190-195 ppm.
- **Aromatic Carbons:** The ten carbons of the naphthalene ring will produce a cluster of signals in the δ 120-140 ppm range. The carbon bearing the bromine (C-Br) will be influenced by the halogen's electronegativity and heavy atom effect.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

- **C=O Stretch (Aldehyde):** A strong, sharp absorption band is expected in the region of 1685-1710 cm^{-1} .^[8] The conjugation with the aromatic naphthalene system shifts this peak to a lower wavenumber compared to saturated aliphatic aldehydes.^[8]
- **Aromatic C-H Stretch:** These vibrations typically appear as a group of weaker bands above 3000 cm^{-1} .^[9]
- **Aldehyde C-H Stretch:** A characteristic, and often diagnostic, pair of weak to medium bands can be found around 2830 cm^{-1} and 2720 cm^{-1} .^[8]
- **Aromatic C=C Stretch:** Multiple bands of varying intensity are expected in the 1450-1600 cm^{-1} region, corresponding to the vibrations of the naphthalene ring.^[9]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which is crucial for structural elucidation.

- Molecular Ion Peak (M^+): The spectrum will show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br are in an approximate 1:1 ratio). These peaks will appear at m/z 234 and m/z 236.
- Key Fragment Ions:
 - $[\text{M}-1]^+$ (m/z 233/235): Loss of the aldehydic hydrogen atom to form a stable acylium ion.[9]
 - $[\text{M}-29]^+$ (m/z 205/207): Loss of the entire formyl radical ($\bullet\text{CHO}$), resulting in a bromo-naphthyl cation.[9]
 - $[\text{M}-\text{Br}]^+$ (m/z 155): Loss of the bromine radical.

Synthesis and Purification Protocol

While various synthetic routes exist, a common and reliable method involves the oxidation of the corresponding brominated methylnaphthalene. The following protocol is illustrative and based on established chemical transformations.

Rationale for Experimental Design

The chosen methodology, oxidation of a benzylic methyl group, is a classic and robust transformation. The selection of an oxidizing agent like manganese dioxide (MnO_2) or a milder reagent such as N-methylmorpholine N-oxide (NMO) with a catalyst is critical.[10] NMO is often preferred for its selectivity in oxidizing primary alcohols (which can be formed in situ from the corresponding bromide) to aldehydes with minimal over-oxidation to the carboxylic acid. The purification by column chromatography is standard for removing unreacted starting material and byproducts to achieve high purity required for subsequent synthetic steps.

Step-by-Step Synthesis Protocol

Reaction: Oxidation of 3-Bromo-2-(bromomethyl)naphthalene

- Setup: To a dry, 2L three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer, add acetonitrile (1.2 L), molecular sieves (200 g), and 4-methylmorpholine N-oxide (NMO, 524 mmol).
- Cooling: Cool the stirred suspension to 0 °C using an ice bath.

- Substrate Addition: Under a nitrogen atmosphere, add 3-Bromo-2-(bromomethyl)naphthalene (262 mmol) portion-wise, ensuring the temperature remains below 5 °C.
- Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the molecular sieves and inorganic byproducts. Wash the filter cake with dichloromethane.
- Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude residue is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure **3-Bromo-2-naphthaldehyde**.[\[10\]](#)

Expected Outcome: This procedure typically yields the product as a light-yellow solid in yields ranging from 70-80%. Purity should be assessed by NMR and HPLC.

Chemical Reactivity and Synthetic Utility

3-Bromo-2-naphthaldehyde is a bifunctional molecule, possessing two key reactive sites: the aldehyde group and the carbon-bromine bond. This duality makes it a highly valuable precursor in multi-step syntheses.

- Reactions at the Aldehyde Group: The formyl group is susceptible to nucleophilic attack and can undergo a wide array of transformations, including Wittig reactions (to form alkenes), reductive aminations (to form amines), oxidations (to form carboxylic acids), and additions of organometallic reagents (to form secondary alcohols).
- Reactions at the C-Br Bond: The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions.[\[11\]](#) This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds. Key reactions include:
 - Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.
 - Heck Coupling: Reaction with alkenes.

- Sonogashira Coupling: Reaction with terminal alkynes.
- Buchwald-Hartwig Amination: Reaction with amines to form N-arylated products.

The synthetic versatility is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. 89005-11-8|3-Bromo-2-naphthaldehyde|BLD Pharm [bldpharm.com]
- 3. 3-BROMO-2-NAPHTHALDEHYDE;89005-11-8 [abichem.com]
- 4. PubChemLite - 3-bromo-2-naphthaldehyde (C₁₁H₇BrO) [pubchemlite.lcsb.uni.lu]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 1-BROMO-2-NAPHTHALDEHYDE CAS#: 3378-82-3 [m.chemicalbook.com]
- 7. 3378-82-3(1-Bromo-2-naphthaldehyde) | Kuujia.com [kuujia.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. benchchem.com [benchchem.com]
- 10. 1-BROMO-2-NAPHTHALDEHYDE | 3378-82-3 [amp.chemicalbook.com]
- 11. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-Bromo-2-naphthaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1593471#physicochemical-properties-of-3-bromo-2-naphthaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com